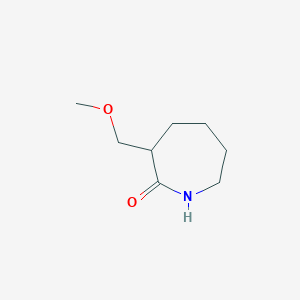
3-(Methoxymethyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)azepan-2-one is a chemical compound with the CAS Number: 1567021-49-1 . It has a molecular weight of 157.21 and is typically found in powder form .
Molecular Structure Analysis
The molecular formula of 3-(Methoxymethyl)azepan-2-one is C8H15NO2 . The InChI key for this compound is XNFASNFABZSOBO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(Methoxymethyl)azepan-2-one is a powder . The storage temperature, purity, and other physical properties are not specified in the sources I found.Aplicaciones Científicas De Investigación
Protein Kinase Inhibitors
Azepane derivatives have been synthesized and evaluated for their inhibitory activity against protein kinases, such as PKB-alpha and PKA. These compounds, designed through molecular modeling and structural optimization, showed significant inhibitory activity and plasma stability, indicating potential therapeutic applications. The study highlights the utility of azepane derivatives in the development of novel kinase inhibitors (Breitenlechner et al., 2004).
mGlu5 Receptor Binding
Research involving the binding of methoxymethyl-azepane derivatives to metabotropic glutamate receptor subtype 5 (mGlu5) in the brain has been characterized. These studies provide insights into the receptor's binding properties and the potential for these compounds to serve as selective antagonists or probes for neurological research (Anderson et al., 2002).
Synthesis and Photochemical Properties
Azepane derivatives have been synthesized and evaluated for their photochemical and biological properties. For example, novel silicon phthalocyanines with azepane substitutions have shown promise in applications like photodynamic therapy (PDT), demonstrating efficient DNA binding activity and potential as PDT agents (Uslan & Sesalan, 2013).
Glycosidase Inhibitors
Conformational analyses of substituted azepan structures have been conducted to explore their potential as glycosidase inhibitors. This research utilizes NMR spectroscopy and molecular modeling to understand the inhibitory mechanisms and design more effective compounds (Martínez-Mayorga et al., 2004).
Chemical Synthesis and Reactions
Azepane derivatives have been involved in various synthetic reactions, contributing to the development of novel chemical processes and compounds. For instance, studies on the synthesis of 2-methoxy-3H-azepine derived compounds through thermal reactions highlight the versatility of azepane derivatives in organic synthesis (Ulfa et al., 2015).
Propiedades
IUPAC Name |
3-(methoxymethyl)azepan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-6-7-4-2-3-5-9-8(7)10/h7H,2-6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFASNFABZSOBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

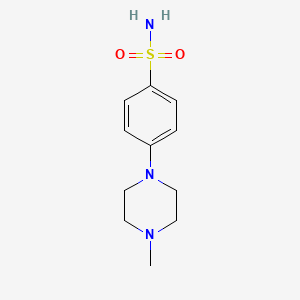

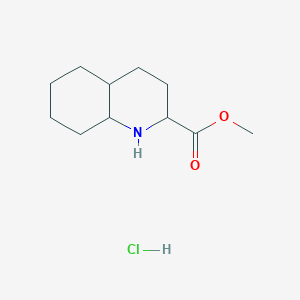
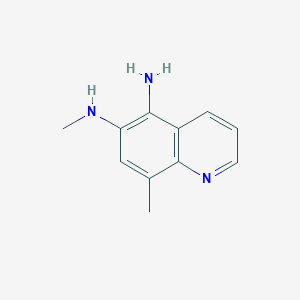
![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B1427406.png)
![N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester](/img/structure/B1427407.png)
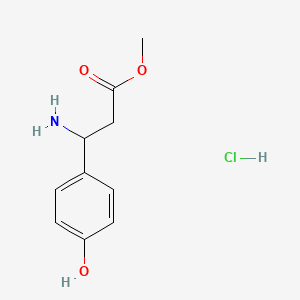
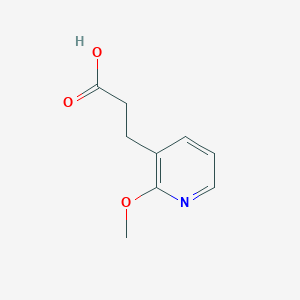
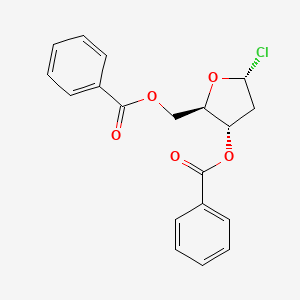

![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B1427418.png)

![5-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1427421.png)
